Cas no 117589-36-3 (Propanoic acid,2-[[(4-methylphenyl)sulfonyl]oxy]-, phenylmethyl ester, (R)- (9CI))

Propanoic acid,2-[[(4-methylphenyl)sulfonyl]oxy]-, phenylmethyl ester, (R)- (9CI) structure
117589-36-3 structure
Product Name:Propanoic acid,2-[[(4-methylphenyl)sulfonyl]oxy]-, phenylmethyl ester, (R)- (9CI)
CAS No:117589-36-3
MF:C17H18O5S
MW:334.386824131012
CID:138228
PubChem ID:15630389
Update Time:2025-04-19

Propanoic acid,2-[[(4-methylphenyl)sulfonyl]oxy]-, phenylmethyl ester, (R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-[[(4-methylphenyl)sulfonyl]oxy]-, phenylmethyl ester, (R)- (9CI)
    • BENZYL (R)-2-TOSYLOXYPROPIONATE
    • BENZYL (R)-TOSYLOXYPROPIONATE (TSBN)
    • benzyl 2-(4-methylphenyl)sulfonyloxypropanoate
    • ACMC-20mnae
    • AGN-PC-00Q0B7
    • Benzyl (2R)-2-(4-toluenesulfonyloxy)propionate
    • TSBN
    • BENZYL (R)-TOSYLOXYPROPIONATE
    • Benzyl (R)-2-(4-toluenesulfonyloxy)propanoate
    • Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
    • 117589-36-3
    • DTXSID60576019
    • SCHEMBL605142
    • VTIDIAIZOPXIFZ-UHFFFAOYSA-N
    • Inchi: 1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3
    • InChI Key: VTIDIAIZOPXIFZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C(=O)OCC1C=CC=CC=1)C

Computed Properties

  • Exact Mass: 334.08700
  • Monoisotopic Mass: 334.08749484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 78Ų

Experimental Properties

  • PSA: 78.05000
  • LogP: 3.91300

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